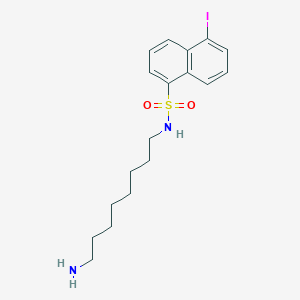
1-Methyl-4-(methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine is a compound of significant interest in the field of pharmacology and neurochemistry. It is structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a well-known neurotoxin that induces Parkinsonian symptoms in animal models. This compound has been studied for its potential neurotoxic effects and its ability to deplete striatal dopamine levels .
Méthodes De Préparation
The synthesis of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine involves several steps. One common method includes the reaction of 1-methylpyrrole with a suitable pyridine derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by monoamine oxidase B to form a water-soluble pyridinium ion species . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions but often include oxidized or reduced derivatives of the original compound .
Applications De Recherche Scientifique
This compound has been extensively studied for its neurotoxic effects, particularly its ability to deplete dopamine levels in the brain. It serves as a valuable tool in neurochemical research, helping scientists understand the mechanisms underlying neurodegenerative diseases like Parkinson’s disease .
Mécanisme D'action
The neurotoxic effects of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine are primarily mediated through its oxidation by monoamine oxidase B. This oxidation process leads to the formation of a pyridinium ion species, which is believed to be responsible for the depletion of striatal dopamine levels . The compound’s mechanism of action closely resembles that of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, supporting the proposed neurochemical sequence of events leading to neurotoxicity .
Comparaison Avec Des Composés Similaires
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine is similar to other neurotoxic compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and its analogs. it is unique in its specific structural modifications, which may influence its neurotoxic potency and metabolic pathways . Other similar compounds include 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol and 1-methyl-4-(1-methylpyrrol-2-yl)-2,3-dihydropyridinium .
Propriétés
Numéro CAS |
109835-15-6 |
|---|---|
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H16N2/c1-12-8-5-10(6-9-12)11-4-3-7-13(11)2/h3-5,7H,6,8-9H2,1-2H3 |
Clé InChI |
YWYSUHMRUGHTHJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CN2C |
SMILES canonique |
CN1CCC(=CC1)C2=CC=CN2C |
Synonymes |
1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine 1,2,3,6-TMMP 1-methyl-4-(methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine TMMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)


![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)



![3-Methyl-N-(5,8,14-trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)



